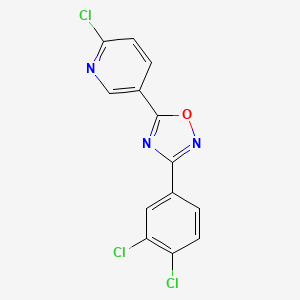

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

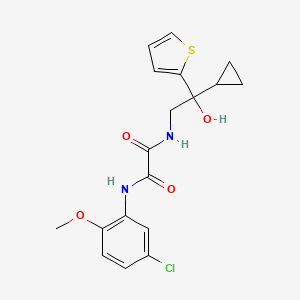

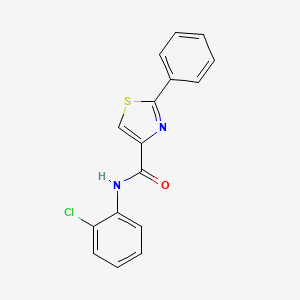

The compound “2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring, both of which are heterocyclic compounds . The molecule also contains several chlorine atoms, which could influence its reactivity and properties.

Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . These rings are likely to contribute to the stability of the molecule and influence its reactivity.Chemical Reactions Analysis

The presence of the chlorine atoms in the molecule could make it susceptible to reactions such as nucleophilic substitution . The heterocyclic rings could also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings could contribute to its stability, while the chlorine atoms could make it more reactive. It’s also likely to be relatively polar due to the presence of the nitrogen and oxygen atoms .Scientific Research Applications

Antitumor Activity

The compound and its derivatives have been studied for their potential antitumor activity. Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, investigating their in vitro anti-cancer activity across 12 cell lines, revealing promising potency in certain derivatives (Maftei et al., 2016).

Biological Assessment

The synthesis and biological assessment of related compounds have been conducted. For instance, Karpina et al. (2019) developed novel 1,2,4-oxadiazol-5-yl-triazolo[4,3-a]pyridine-3-yl acetamides, examining their pharmacological properties (Karpina et al., 2019).

Apoptosis Induction

Research by Zhang et al. (2005) identified a novel apoptosis inducer among 1,2,4-oxadiazole derivatives, showing activity against breast and colorectal cancer cell lines, and identifying the molecular target as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Antimicrobial Activity

Dodiya et al. (2012) explored quinoline-oxadiazole-based azetidinone derivatives, including some related to the specified compound, and evaluated their antimicrobial activity against various bacterial and fungal strains (Dodiya et al., 2012).

Optical Properties

Ge et al. (2014) synthesized derivatives of 1,3,4-oxadiazole, including those related to the specified compound, and investigated their fluorescence spectral characteristics, revealing insights into the influence of substituent groups (Ge et al., 2014).

Photophysical Features

Nie et al. (2015) conducted a study on the photophysical comparison of certain derivatives of the compound, finding that polymer matrix immobilization could effectively improve emissive parameters, including emission blue shift and increased excited state lifetime (Nie et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(6-chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3N3O/c14-9-3-1-7(5-10(9)15)12-18-13(20-19-12)8-2-4-11(16)17-6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGHVGQQJVWCQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)